
Z-Ser(Bzl)-OH
Overview
Description
Z-Ser(Bzl)-OH is a chemical compound known for its unique structure and properties. It is a derivative of D-serine, an amino acid, and features benzyl and benzyloxycarbonyl groups. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Ser(Bzl)-OH typically involves the protection of the hydroxyl and amino groups of D-serine. One common method includes the use of benzyl chloroformate and benzyl alcohol under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Z-Ser(Bzl)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Peptide Synthesis
Z-Ser(Bzl)-OH is predominantly utilized in solid-phase peptide synthesis (SPPS). Its protective groups allow for selective reactions that facilitate the assembly of complex peptide structures. The following points highlight its importance in this area:
- Stability and Reactivity : The compound's structure provides stability during synthesis while allowing for the efficient formation of peptide bonds. The NHS ester group enhances reactivity, making it easier to couple with other amino acids .
- Building Block for Peptides : this compound serves as a crucial building block for synthesizing peptides containing serine. It allows researchers to explore the biochemical properties of these peptides in various biological contexts.
Protein Engineering
In protein engineering, this compound is employed to modify proteins to study their structure and function. Its applications include:
- Investigating Protein Functionality : By incorporating this compound into proteins, researchers can analyze how modifications affect protein activity and interactions.
- Controlled Release Mechanisms : The selective cleavage of protective groups allows for controlled release of the serine moiety, which can be useful in studying signaling pathways and enzyme activities in cellular environments .
Drug Development
This compound has significant implications in pharmaceutical research:
- Therapeutic Potential : Peptides synthesized using this compound are investigated for their potential therapeutic effects, particularly in treating neurological disorders and metabolic diseases .
- Targeted Drug Delivery : The ability to control the release of the D-serine moiety through specific cleavage mechanisms positions this compound as a candidate for developing targeted therapies that require precise delivery of bioactive peptides.
Industrial Biotechnology
In industrial applications, this compound is valuable for producing synthetic peptides used in diagnostics and therapeutic agents:
- Enzyme Inhibitors : Synthetic peptides derived from this compound can serve as enzyme inhibitors, which are crucial in various biochemical assays and therapeutic interventions .
- Diagnostic Reagents : The compound's role in synthesizing peptides extends to creating diagnostic tools that can detect specific biomarkers in clinical settings.
Mechanism of Action
The mechanism of action of Z-Ser(Bzl)-OH involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- O-Benzyl-N-((benzyloxy)carbonyl)-L-serine
- O-Benzyl-N-((benzyloxy)carbonyl)-tyrosine
- O-Benzyl-N-((benzyloxy)carbonyl)-glycine
Uniqueness
Z-Ser(Bzl)-OH is unique due to its specific stereochemistry and the presence of both benzyl and benzyloxycarbonyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Biological Activity
Z-Ser(Bzl)-OH, also known as Z-Serine Benzyl Ester, is a derivative of the amino acid serine, notable for its protective benzyloxycarbonyl group. This compound plays a significant role in peptide synthesis and has garnered attention for its biological activity and potential therapeutic applications.
This compound has a molecular formula of C₁₅H₁₉N₃O₄ and a molecular weight of approximately 329.35 g/mol. The presence of the benzyloxycarbonyl group allows for selective protection of the amino group, which is crucial in solid-phase peptide synthesis (SPPS) due to its stability and ease of manipulation .
Synthesis Methods
Various methods for synthesizing this compound have been reported, including:
- Ball-Milling Technology : An eco-friendly approach that utilizes mechanical energy to facilitate chemical reactions without solvents. This method has shown high efficiency in producing various N-protected amino acids, including this compound .
- Conventional Chemical Reactions : Traditional methods involve the use of coupling reagents to form amide bonds, where this compound can be synthesized through the reaction of serine with benzyloxycarbonyl chloride under appropriate conditions .
Biological Activity
The biological activity of this compound is primarily linked to its role as an intermediate in peptide synthesis and its potential effects on various biological processes.
- D-serine Release : this compound can be utilized to study the specific roles of D-serine in cellular signaling pathways. The controlled release of D-serine through selective cleavage of protective groups allows researchers to investigate its impact on neuronal signaling and neurotransmission.
- Therapeutic Potential : Due to its ability to release D-serine in a controlled manner, this compound is being explored as a candidate for developing therapeutics aimed at neurological disorders. D-serine has been implicated in modulating NMDA receptor activity, which is crucial for synaptic plasticity and memory formation .
- Peptide Synthesis : As a building block in peptide synthesis, this compound facilitates the creation of complex peptides that can exhibit specific biological activities, including antimicrobial and anti-inflammatory properties .
Neuropharmacological Research
A study published in ACS Chemical Neuroscience investigated the effects of D-serine on synaptic transmission. By incorporating this compound into experimental setups, researchers were able to demonstrate that D-serine enhances NMDA receptor-mediated currents, suggesting its critical role in synaptic plasticity.
Therapeutic Applications
Research highlighted in Bioorganic & Medicinal Chemistry Letters explored the potential of D-serine-based therapeutics for treating schizophrenia. The ability to release D-serine from this compound provides a promising strategy for targeted drug delivery systems aimed at modulating glutamatergic signaling pathways .
Table 1: Synthesis Yields of this compound
Table 2: Biological Activities Associated with D-serine Release
Properties
IUPAC Name |
(2R)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c20-17(21)16(13-23-11-14-7-3-1-4-8-14)19-18(22)24-12-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)/t16-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYRLHUAMWRBHC-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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